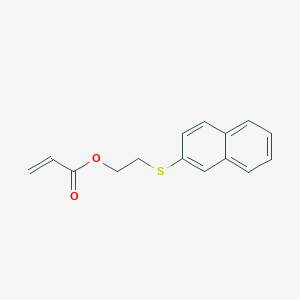

Naphthalenylthioethyl acrylate

Description

Naphthalenylthioethyl acrylate (chemical structure: acrylate ester with a naphthalene-thioethyl substituent) is a specialty monomer used in polymer synthesis. This compound is primarily employed in advanced materials engineering, including optical plastics, high-performance coatings, and recyclable polymers, owing to its dual functionality (acrylate polymerization and sulfur-mediated reactivity) .

Properties

Molecular Formula |

C15H14O2S |

|---|---|

Molecular Weight |

258.3 g/mol |

IUPAC Name |

2-naphthalen-2-ylsulfanylethyl prop-2-enoate |

InChI |

InChI=1S/C15H14O2S/c1-2-15(16)17-9-10-18-14-8-7-12-5-3-4-6-13(12)11-14/h2-8,11H,1,9-10H2 |

InChI Key |

TVQDRZGNLJFEQK-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)OCCSC1=CC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphthalenylthioethyl acrylate can be synthesized through several methods. One common synthetic route involves the reaction of 2-naphthalenethiol with ethyl acrylate in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound often involves continuous flow processes to ensure scalability and efficiency. The use of heterogeneous catalysts in a continuous flow reactor can enhance the yield and purity of the product . This method is advantageous for large-scale production due to its ability to maintain consistent reaction conditions and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Naphthalenylthioethyl acrylate undergoes various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The acrylate group can be reduced to an alkane using reducing agents like lithium aluminum hydride.

Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed in an organic solvent at room temperature.

Reduction: Lithium aluminum hydride; carried out in anhydrous ether or THF under inert atmosphere.

Substitution: Bromine, nitric acid; reactions usually conducted in the presence of a catalyst or under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

Naphthalenylthioethyl acrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of naphthalenylthioethyl acrylate is primarily related to its ability to undergo polymerization and form cross-linked networks. The acrylate group participates in free radical polymerization, leading to the formation of high molecular weight polymers. These polymers exhibit unique mechanical and thermal properties due to the presence of the naphthalene ring and thioether linkage .

Comparison with Similar Compounds

Comparison with Similar Acrylate Esters

Structural and Functional Group Differences

Thermal and Mechanical Properties

Notes:

- This compound’s high Tg and modulus stem from the rigid naphthalene core and sulfur-enhanced crosslinking .

- Methacrylates (e.g., PMMA) generally exhibit higher rigidity than acrylates due to the methyl group hindering chain mobility .

Reactivity and Chemical Resistance

- This compound : Reacts via radical polymerization (acrylate group) and undergoes thiol-thioester exchange, enabling recyclability .

- 2-Hydroxyethyl acrylate : Reacts with isocyanates to form urethane linkages, enhancing chemical resistance in coatings .

- Glycidyl methacrylate : Combines epoxy ring-opening (e.g., with amines) and methacrylate polymerization for hybrid networks .

Research Findings and Technological Advancements

- Optical Applications : this compound-based polymers achieve refractive indices >1.6, outperforming conventional acrylates (e.g., PMMA: ~1.49) due to sulfur and aromatic contributions .

- Recyclability : Thiol-thioester exchange in this compound networks allows reprocessing without loss of mechanical properties, a feature absent in traditional acrylates .

- Limitations : Higher synthesis complexity and cost compared to commodity acrylates like ethylhexyl acrylate .

Biological Activity

Naphthalenylthioethyl acrylate is a compound that belongs to the category of Michael acceptors, which are known for their diverse biological activities. This article reviews the biological activity associated with this compound, focusing on its mechanisms, applications in medicinal chemistry, and potential therapeutic uses.

This compound is characterized by its acrylate functional group, which allows it to participate in nucleophilic addition reactions, particularly with thiols. The compound's structure facilitates its role as a Michael acceptor, making it reactive towards biological thiols, such as cysteine and glutathione.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with thiol-containing biomolecules. This reactivity can lead to:

- Cytotoxicity : The compound has been shown to induce cell death in various cancer cell lines by targeting critical proteins involved in cell survival pathways.

- Inhibition of Enzymatic Activity : By forming adducts with cysteine residues in target proteins, this compound can inhibit the function of enzymes and receptors, affecting cellular signaling pathways.

Research Findings

Recent studies have highlighted the significance of this compound in drug development and its potential as a therapeutic agent. Some notable findings include:

- Selectivity : this compound exhibits selectivity for certain protein targets over others, which is crucial for minimizing off-target effects in therapeutic applications .

- Kinetic Studies : Kinetic analyses reveal that the reactivity of this compound with thiols is influenced by steric and electronic factors, impacting its biological efficacy .

Case Studies

- Cancer Therapeutics : In a study examining the cytotoxic effects of this compound on liver cancer cells, researchers found that treatment resulted in significant cell death compared to controls. The mechanism was linked to the compound's ability to covalently modify key proteins involved in apoptosis pathways .

- Enzyme Inhibition : Another study focused on the inhibition of specific kinases by this compound. The compound demonstrated potent inhibitory effects on kinases containing cysteine residues at their active sites, showcasing its potential as a targeted therapeutic agent .

Data Tables

The following table summarizes key research findings related to the biological activity of this compound:

| Study Focus | Biological Activity Observed | Key Findings |

|---|---|---|

| Cytotoxicity | Induction of apoptosis in cancer cells | Significant reduction in cell viability (p < 0.01) |

| Enzyme Inhibition | Inhibition of kinase activity | IC50 values indicating potency against target kinases |

| Reactivity with Thiols | Formation of covalent adducts | Kinetic data supporting selective reactivity |

Q & A

Q. What are the recommended methods for synthesizing Naphthalenylthioethyl acrylate with high purity, and how can reaction conditions be optimized?

this compound synthesis typically involves esterification between naphthalenylthioethanol and acrylic acid derivatives. Key steps include:

- Catalyst Selection : Acid catalysts (e.g., sulfuric acid) or enzymatic catalysts (lipases) can be used. Enzymatic methods reduce side reactions but require temperature optimization (30–60°C) .

- Solvent System : Toluene or dichloromethane is preferred for azeotropic removal of water to drive the reaction equilibrium .

- Purity Control : Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) ensures >98% purity. Monitor by NMR (¹H, ¹³C) and FTIR to confirm ester bond formation and absence of unreacted monomers .

Q. What analytical techniques are most effective for characterizing this compound and detecting trace impurities?

- Chromatography : HPLC with UV detection (λ = 254 nm) or GC-MS (for volatility assessment) identifies impurities like residual acrylic acid or naphthalene derivatives .

- Spectroscopy : ¹H NMR (δ 5.8–6.4 ppm for acrylate protons) and ¹³C NMR (δ 165–170 ppm for carbonyl groups) confirm structural integrity. FTIR peaks at 1720–1740 cm⁻¹ (C=O stretch) and 1630–1650 cm⁻¹ (C=C stretch) are critical .

- Mass Spectrometry : High-resolution MS (ESI or EI mode) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How should researchers design toxicity studies for this compound to assess acute and chronic exposure risks?

- In Vitro Models : Use human keratinocyte (HaCaT) or liver (HepG2) cell lines for cytotoxicity assays (MTT, LDH release). IC₅₀ values should be determined with dose ranges of 1–100 µM .

- In Vivo Models : Rodent studies (OECD TG 420/423) with oral or dermal exposure (0.1–1000 mg/kg) over 28 days. Endpoints include histopathology (liver, kidneys) and oxidative stress biomarkers (GSH, MDA) .

- Metabolite Profiling : LC-MS/MS identifies metabolites like naphthalenylthioethanol or acrylate adducts, critical for understanding bioactivation pathways .

Advanced Research Questions

Q. What mechanistic insights exist regarding the catalytic pathways for this compound polymerization, and how do side reactions impact molecular weight distribution?

- Radical Polymerization : Initiated by AIBN or benzoyl peroxide at 60–80°C. Kinetic studies (via GPC) show molecular weight (Mw) dependence on monomer/initiator ratios. Side reactions (e.g., chain transfer to naphthalene groups) broaden polydispersity (PDI >1.5) .

- Controlled Polymerization : RAFT or ATRP techniques improve Mw control (PDI <1.2). Chain-transfer agents (e.g., trithiocarbonates) suppress premature termination .

- Thermal Analysis : DSC reveals Tg values (~50–70°C), influenced by naphthalene ring rigidity. TGA under nitrogen shows decomposition onset at ~250°C .

Q. How do environmental factors (pH, UV light) influence the degradation of this compound in aquatic systems, and what are the ecotoxicological implications?

- Hydrolytic Degradation : At pH >9, ester bonds hydrolyze to release acrylic acid and naphthalenylthioethanol. Half-life (t₁/₂) studies in buffered solutions (pH 4–10) quantify stability .

- Photodegradation : UV irradiation (254 nm) accelerates breakdown via radical pathways. LC-QTOF-MS identifies photoproducts like naphthoquinones, which require algae (e.g., Chlorella vulgaris) toxicity testing (EC₅₀ <10 mg/L) .

- Sediment Interaction : Adsorption coefficients (Kd) in soil-water systems predict bioaccumulation potential. Use OECD 106 batch tests with humic acid amendments .

Q. What computational approaches are suitable for modeling the interaction of this compound with biological macromolecules (e.g., DNA, enzymes)?

- Docking Simulations : Molecular docking (AutoDock Vina) predicts binding affinity to cytochrome P450 enzymes (e.g., CYP2E1) or DNA base pairs. Energy scores (<-6 kcal/mol suggest strong interactions) .

- MD Simulations : GROMACS-based simulations (50 ns trajectories) assess conformational stability of protein-ligand complexes. RMSD/RMSF plots identify critical binding residues .

- QSAR Modeling : Train models (e.g., Random Forest) on toxicity datasets to predict endpoints like mutagenicity (Ames test) or endocrine disruption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.